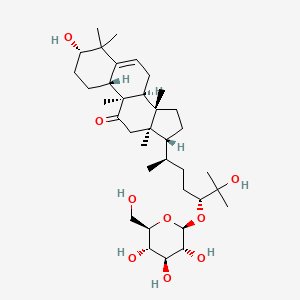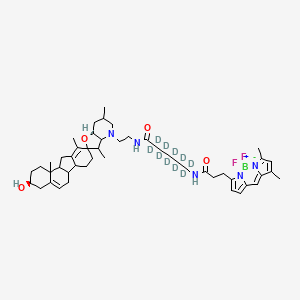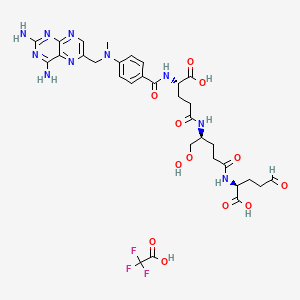
Methotrexate Triglutamate Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methotrexate Triglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic and immunosuppressant drug. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. The triglutamate form enhances its cellular retention and efficacy, while the trifluoroacetate salt improves its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexate Triglutamate Trifluoroacetate involves the conjugation of methotrexate with three glutamate residues. This is typically achieved through a series of enzymatic reactions catalyzed by folylpolyglutamate synthase. The trifluoroacetate salt is then formed by reacting the triglutamate derivative with trifluoroacetic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Chromatographic techniques are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methotrexate Triglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Methotrexate Triglutamate Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyglutamation and its effects on drug efficacy and retention.
Biology: Investigated for its role in cellular metabolism and transport mechanisms.
Medicine: Employed in the treatment of cancers, autoimmune diseases, and inflammatory conditions. Its enhanced retention and efficacy make it a valuable therapeutic agent.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Methotrexate Triglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells. The triglutamate form enhances its retention within cells, prolonging its therapeutic effects. The trifluoroacetate salt improves its solubility and stability, facilitating its administration and absorption.
Comparaison Avec Des Composés Similaires
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Methotrexate Polyglutamates: Various polyglutamated forms of methotrexate with different numbers of glutamate residues.
Methotrexate-d3 Triglutamate Trifluoroacetate: A deuterated form used in research for its enhanced stability and traceability.
Uniqueness: Methotrexate Triglutamate Trifluoroacetate is unique due to its enhanced cellular retention and efficacy, attributed to the triglutamate form. The trifluoroacetate salt further improves its solubility and stability, making it a superior therapeutic agent compared to its parent compound and other derivatives.
Propriétés
Formule moléculaire |
C32H39F3N10O12 |
|---|---|
Poids moléculaire |
812.7 g/mol |
Nom IUPAC |
(2S)-5-[[(2S)-5-[[(1S)-1-carboxy-4-oxobutyl]amino]-1-hydroperoxy-5-oxopentan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H38N10O10.C2HF3O2/c1-40(14-18-13-33-26-24(35-18)25(31)38-30(32)39-26)19-7-4-16(5-8-19)27(44)37-21(29(47)48)9-11-22(42)34-17(15-50-49)6-10-23(43)36-20(28(45)46)3-2-12-41;3-2(4,5)1(6)7/h4-5,7-8,12-13,17,20-21,49H,2-3,6,9-11,14-15H2,1H3,(H,34,42)(H,36,43)(H,37,44)(H,45,46)(H,47,48)(H4,31,32,33,38,39);(H,6,7)/t17-,20-,21-;/m0./s1 |
Clé InChI |
OFXFTGUFNNLEHD-KXGBIOHPSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



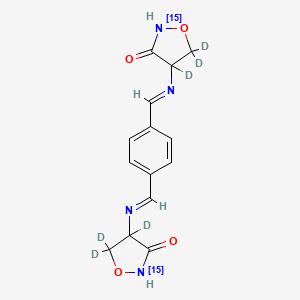
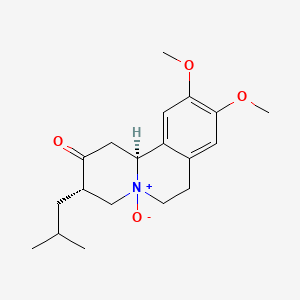
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

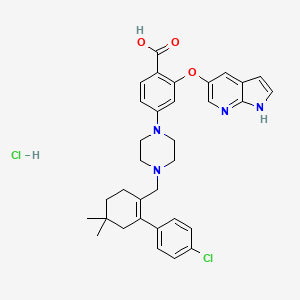
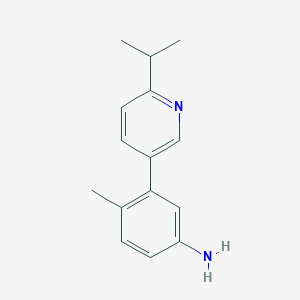

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
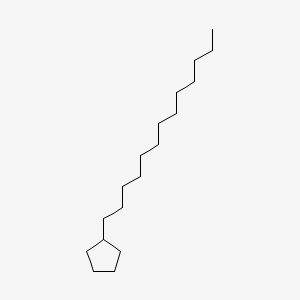

![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
